- 3-selective halogenation of pyridines via zincke imine intermediates, ChemRxiv, 2022, 1, 1-10

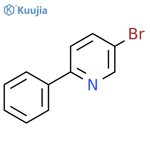

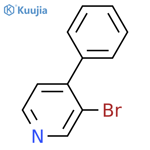

Cas no 91182-50-2 (3-bromo-2-phenyl-pyridine)

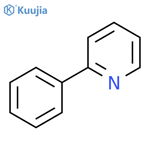

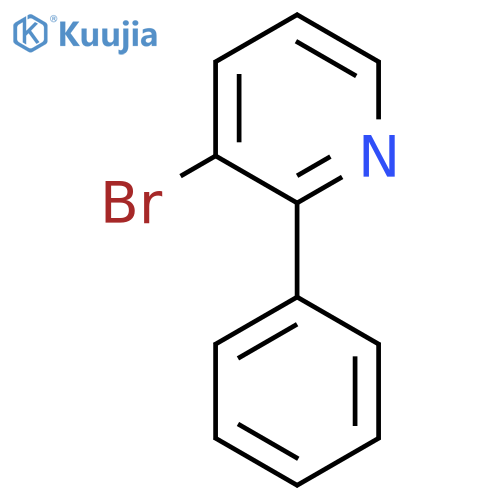

3-bromo-2-phenyl-pyridine structure

Productnaam:3-bromo-2-phenyl-pyridine

CAS-nummer:91182-50-2

MF:C11H8BrN

MW:234.091921806335

MDL:MFCD04114116

CID:797018

3-bromo-2-phenyl-pyridine Chemische en fysische eigenschappen

Naam en identificatie

-

- 3-Bromo-2-phenylpyridine

- Pyridine,3-bromo-2-phenyl-

- 3-Brom-2-phenyl-pyridin

- 3-Bromo-2-phenylpyridine (ACI)

- 3-bromo-2-phenyl-pyridine

-

- MDL: MFCD04114116

- Inchi: 1S/C11H8BrN/c12-10-7-4-8-13-11(10)9-5-2-1-3-6-9/h1-8H

- InChI-sleutel: QODMOFYNGFSWSQ-UHFFFAOYSA-N

- LACHT: BrC1=CC=CN=C1C1C=CC=CC=1

Berekende eigenschappen

- Exacte massa: 232.98400

- Aantal waterstofbonddonors: 0

- Aantal waterstofbondacceptatoren: 1

- Zware atoomtelling: 13

- Aantal draaibare bindingen: 1

Experimentele eigenschappen

- Kookpunt: 296.1°C at 760 mmHg

- PSA: 12.89000

- LogboekP: 3.51110

3-bromo-2-phenyl-pyridine Beveiligingsinformatie

- Signaalwoord:Warning

- Gevaarverklaring: H315-H319-H335

- Waarschuwingsverklaring: P261-P305+P351+P338

- Opslagvoorwaarde:Sealed in dry,Room Temperature

3-bromo-2-phenyl-pyridine Douanegegevens

- HS-CODE:2933399090

- Douanegegevens:

China Customs Code:

2933399090Overview:

2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

Summary:

2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

3-bromo-2-phenyl-pyridine Prijsmeer >>

| Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM172246-10g |

3-bromo-2-phenylpyridine |

91182-50-2 | 97% | 10g |

$887 | 2024-07-20 | |

| TRC | B698568-25mg |

3-Bromo-2-phenylpyridine |

91182-50-2 | 25mg |

$ 64.00 | 2023-04-18 | ||

| Fluorochem | 211538-5g |

3-Bromo-2-phenylpyridine |

91182-50-2 | 95% | 5g |

£625.00 | 2022-03-01 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT3462-1G |

3-bromo-2-phenyl-pyridine |

91182-50-2 | 95% | 1g |

¥ 501.00 | 2023-04-13 | |

| Chemenu | CM172246-5g |

3-bromo-2-phenylpyridine |

91182-50-2 | 97% | 5g |

$444 | 2021-08-05 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1251644-250mg |

3-Bromo-2-phenylpyridine |

91182-50-2 | 97% | 250mg |

¥123.00 | 2024-04-25 | |

| Chemenu | CM172246-1g |

3-bromo-2-phenylpyridine |

91182-50-2 | 97% | 1g |

$194 | 2024-07-20 | |

| abcr | AB274081-1g |

3-Bromo-2-phenylpyridine, 97%; . |

91182-50-2 | 97% | 1g |

€146.20 | 2025-02-16 | |

| Aaron | AR003JPT-250mg |

3-Bromo-2-phenylpyridine |

91182-50-2 | 97% | 250mg |

$12.00 | 2025-01-22 | |

| 1PlusChem | 1P003JHH-1g |

3-Bromo-2-phenylpyridine |

91182-50-2 | 97% | 1g |

$58.00 | 2025-02-20 |

3-bromo-2-phenyl-pyridine Productiemethode

Synthetic Routes 1

Reactievoorwaarden

1.1 Reagents: N-Iodosuccinimide Solvents: Ethyl acetate ; 5 min, rt

2.1 Reagents: Ammonium acetate Solvents: Ethanol , Ethyl acetate ; 1 h, 60 °C

3.1 Reagents: Trifluoromethanesulfonic anhydride Solvents: Dichloromethane ; -78 °C; 30 min, -78 °C

3.2 Reagents: Dibenzylamine , Collidine Solvents: Dichloromethane ; -78 °C; 30 min, -78 °C; 30 min, -78 °C → rt; rt → -78 °C

3.3 Reagents: N-Bromosuccinimide ; 15 min, -78 °C

3.4 Reagents: Trimethoxybenzene ; -78 °C → rt

3.5 Reagents: Ammonium acetate Solvents: Ethanol ; 20 h, 60 °C

2.1 Reagents: Ammonium acetate Solvents: Ethanol , Ethyl acetate ; 1 h, 60 °C

3.1 Reagents: Trifluoromethanesulfonic anhydride Solvents: Dichloromethane ; -78 °C; 30 min, -78 °C

3.2 Reagents: Dibenzylamine , Collidine Solvents: Dichloromethane ; -78 °C; 30 min, -78 °C; 30 min, -78 °C → rt; rt → -78 °C

3.3 Reagents: N-Bromosuccinimide ; 15 min, -78 °C

3.4 Reagents: Trimethoxybenzene ; -78 °C → rt

3.5 Reagents: Ammonium acetate Solvents: Ethanol ; 20 h, 60 °C

Referentie

Synthetic Routes 2

Reactievoorwaarden

1.1 Reagents: Trifluoroacetic acid , Potassium persulfate Catalysts: Iron sulfide (FeS) Solvents: Dichloromethane , Water ; 40 h, rt

Referentie

- Iron-mediated direct arylation with arylboronic acids through an aryl radical transfer pathway, Chemical Communications (Cambridge, 2012, 48(96), 11769-11771

Synthetic Routes 3

Reactievoorwaarden

Referentie

- Palladium-catalyzed highly regioselective 2-arylation of 2,x-dibromopyridines and its application in the efficient synthesis of a 17β-HSD1 inhibitor [Erratum to document cited in CA160:101137], Tetrahedron, 2014, 70(8),

Synthetic Routes 4

Reactievoorwaarden

1.1 Reagents: Potassium carbonate Catalysts: Triphenylphosphine , Palladium diacetate Solvents: Methanol , Acetonitrile ; 24 h, 50 °C

Referentie

- Stereodivergent Photoelectrocyclization Reactions of Bis-aryl Cycloalkenones: Intercepting Photoelectrocyclization Intermediates with Acid, Organic Letters, 2019, 21(21), 8611-8614

Synthetic Routes 5

Reactievoorwaarden

1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 1 h, rt

2.1 Reagents: Trifluoromethanesulfonic anhydride Solvents: Dichloromethane ; -78 °C; 30 min, -78 °C

2.2 Reagents: Dibenzylamine , Collidine Solvents: Dichloromethane ; -78 °C; 30 min, -78 °C; 30 min, -78 °C → rt; rt → -78 °C

2.3 Reagents: N-Bromosuccinimide ; 15 min, -78 °C

2.4 Reagents: Trimethoxybenzene ; -78 °C → rt

2.5 Reagents: Ammonium acetate Solvents: Ethanol ; 20 h, 60 °C

2.1 Reagents: Trifluoromethanesulfonic anhydride Solvents: Dichloromethane ; -78 °C; 30 min, -78 °C

2.2 Reagents: Dibenzylamine , Collidine Solvents: Dichloromethane ; -78 °C; 30 min, -78 °C; 30 min, -78 °C → rt; rt → -78 °C

2.3 Reagents: N-Bromosuccinimide ; 15 min, -78 °C

2.4 Reagents: Trimethoxybenzene ; -78 °C → rt

2.5 Reagents: Ammonium acetate Solvents: Ethanol ; 20 h, 60 °C

Referentie

- 3-selective halogenation of pyridines via zincke imine intermediates, ChemRxiv, 2022, 1, 1-10

Synthetic Routes 6

Reactievoorwaarden

1.1 Reagents: Potassium methoxide Catalysts: Cobalt chloride (CoCl2) , 4′-Phenyl-2,2′:6′,2′′-terpyridine Solvents: Dimethylformamide ; 5 min, rt

1.2 Solvents: Dimethylformamide ; 16 h, 80 °C

1.3 Solvents: Water

1.2 Solvents: Dimethylformamide ; 16 h, 80 °C

1.3 Solvents: Water

Referentie

- Cobalt-Catalyzed Cross-Coupling Reactions of Arylboronic Esters and Aryl Halides, Organometallics, 2017, 36(22), 4363-4366

Synthetic Routes 7

Reactievoorwaarden

1.1 Reagents: Potassium carbonate Catalysts: Triphenylphosphine , Palladium diacetate Solvents: Methanol , Acetonitrile ; 24 h, 50 °C

Referentie

- Palladium-catalyzed highly regioselective 2-arylation of 2,x-dibromopyridines and its application in the efficient synthesis of a 17β-HSD1 inhibitor, Tetrahedron, 2013, 69(51), 10996-11003

Synthetic Routes 8

Reactievoorwaarden

1.1 Reagents: Trifluoromethanesulfonic anhydride Solvents: Dichloromethane ; -78 °C; 30 min, -78 °C

1.2 Reagents: Dibenzylamine , Collidine Solvents: Dichloromethane ; -78 °C; 30 min, -78 °C; 30 min, -78 °C → rt; rt → -78 °C

1.3 Reagents: N-Bromosuccinimide ; 15 min, -78 °C

1.4 Reagents: Trimethoxybenzene ; -78 °C → rt

1.5 Reagents: Ammonium acetate Solvents: Ethanol ; 20 h, 60 °C

1.2 Reagents: Dibenzylamine , Collidine Solvents: Dichloromethane ; -78 °C; 30 min, -78 °C; 30 min, -78 °C → rt; rt → -78 °C

1.3 Reagents: N-Bromosuccinimide ; 15 min, -78 °C

1.4 Reagents: Trimethoxybenzene ; -78 °C → rt

1.5 Reagents: Ammonium acetate Solvents: Ethanol ; 20 h, 60 °C

Referentie

- 3-selective halogenation of pyridines via zincke imine intermediates, ChemRxiv, 2022, 1, 1-10

Synthetic Routes 9

Reactievoorwaarden

1.1 Reagents: Ammonium acetate Solvents: Ethanol , Ethyl acetate ; 1 h, 60 °C

2.1 Reagents: Trifluoromethanesulfonic anhydride Solvents: Dichloromethane ; -78 °C; 30 min, -78 °C

2.2 Reagents: Dibenzylamine , Collidine Solvents: Dichloromethane ; -78 °C; 30 min, -78 °C; 30 min, -78 °C → rt; rt → -78 °C

2.3 Reagents: N-Bromosuccinimide ; 15 min, -78 °C

2.4 Reagents: Trimethoxybenzene ; -78 °C → rt

2.5 Reagents: Ammonium acetate Solvents: Ethanol ; 20 h, 60 °C

2.1 Reagents: Trifluoromethanesulfonic anhydride Solvents: Dichloromethane ; -78 °C; 30 min, -78 °C

2.2 Reagents: Dibenzylamine , Collidine Solvents: Dichloromethane ; -78 °C; 30 min, -78 °C; 30 min, -78 °C → rt; rt → -78 °C

2.3 Reagents: N-Bromosuccinimide ; 15 min, -78 °C

2.4 Reagents: Trimethoxybenzene ; -78 °C → rt

2.5 Reagents: Ammonium acetate Solvents: Ethanol ; 20 h, 60 °C

Referentie

- 3-selective halogenation of pyridines via zincke imine intermediates, ChemRxiv, 2022, 1, 1-10

Synthetic Routes 10

Reactievoorwaarden

1.1 Reagents: Trifluoromethanesulfonic anhydride Solvents: Dichloromethane ; -78 °C; 30 min, -78 °C

1.2 Reagents: Dibenzylamine , Collidine Solvents: Dichloromethane ; -78 °C; 30 min, -78 °C; 30 min, -78 °C → rt; rt; rt → -78 °C

1.3 Reagents: N-Bromosuccinimide ; 15 h, -78 °C

1.4 Reagents: 1,3,5-Trimethoxybenzene , Ammonium acetate Solvents: Ethanol ; -78 °C → rt; 20 h, 60 °C

1.2 Reagents: Dibenzylamine , Collidine Solvents: Dichloromethane ; -78 °C; 30 min, -78 °C; 30 min, -78 °C → rt; rt; rt → -78 °C

1.3 Reagents: N-Bromosuccinimide ; 15 h, -78 °C

1.4 Reagents: 1,3,5-Trimethoxybenzene , Ammonium acetate Solvents: Ethanol ; -78 °C → rt; 20 h, 60 °C

Referentie

- Halogenation of the 3-position of pyridines through Zincke imine intermediates, Science (Washington, 2022, 378(6621), 773-779

Synthetic Routes 11

Reactievoorwaarden

1.1 Reagents: Trifluoroacetic acid , Selectfluor Solvents: 1,2-Dichloroethane , Water ; 1 min, rt

1.2 Catalysts: Silver nitrate Solvents: Water ; 24 h, rt → 50 °C

1.2 Catalysts: Silver nitrate Solvents: Water ; 24 h, rt → 50 °C

Referentie

- Silver-Catalyzed Minisci Reactions Using Selectfluor as a Mild Oxidant, Organic Letters, 2017, 19(21), 5772-5775

Synthetic Routes 12

Reactievoorwaarden

1.1 Reagents: tert-Butyl hypochlorite , Potassium carbonate , Oxygen ; 20 h, 60 °C

Referentie

- Transition-Metal-Free Decarboxylative Arylation of 2-Picolinic Acids with Arenes under Air Conditions, Organic Letters, 2018, 20(22), 7095-7099

3-bromo-2-phenyl-pyridine Raw materials

- 3-Bromopyridine-2-carboxylic acid

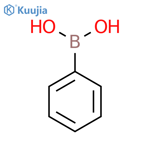

- Phenylboronic acid

- 3-Bromo-2-chlorolpyridine

- 2-Phenylpyridine

- 2,3-Dibromopyridine

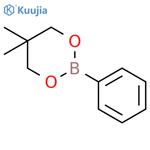

- 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane

- 3-Bromopyridine

3-bromo-2-phenyl-pyridine Preparation Products

3-bromo-2-phenyl-pyridine Gerelateerde literatuur

-

1. Book reviews

-

S. Ahmed Chem. Commun., 2009, 6421-6423

-

Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012

-

Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234

-

Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789

91182-50-2 (3-bromo-2-phenyl-pyridine) Gerelateerde producten

- 2137782-26-2(3-(3-chlorophenyl)-N-methylfuran-2-sulfonamide)

- 1804267-68-2(3-(1-Bromo-2-oxopropyl)-5-(bromomethyl)mandelic acid)

- 864775-98-4(1H-Pyrazolo[3,4-b]pyridine-1-carboxylic acid, 5-hydroxy-3-methyl-,1,1-dimethylethyl ester)

- 2716848-92-7(5-Trifluoromethyl-piperidin-3-one hydrochloride)

- 1805703-17-6(Ethyl 5-(bromomethyl)-2-(2-bromopropanoyl)benzoate)

- 20443-38-3(5-Chloro-2-chloromethyl-1H-benzoimidazole)

- 910391-56-9(4-(2-aminoethyl)-3-hydroxybenzoic acid)

- 1227574-62-0(3-Methoxy-5-(pyridin-3-yl)isonicotinaldehyde)

- 2680837-74-3(benzyl N-(3-bromo-4-fluorophenyl)-N-(pyridin-4-yl)methylcarbamate)

- 1226437-35-9(1-6-(2-methoxyphenyl)pyridazin-3-yl-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide)

Aanbevolen leveranciers

Amadis Chemical Company Limited

(CAS:91182-50-2)3-bromo-2-phenyl-pyridine

Zuiverheid:99%/99%/99%

Hoeveelheid:25g/10g/5g

Prijs ($):750.0/342.0/245.0